2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Propriétés
IUPAC Name |
2-ethylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-3-18-13-15-10-8-6-4-5-7-9(8)14-11(10)12(17)16(13)2/h4-7,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNMTRSGZUUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Mechanistic Basis
Iron-catalyzed protocols offer a sustainable pathway for constructing the pyrimidoindole core. The reaction leverages Fe(III) to facilitate intramolecular coupling between the indole N–H and a proximal C–H bond, accompanied by a carbonyl 1,2-migration (Figure 1). This method circumvents pre-functionalized starting materials, directly converting indole-2-carboxylic derivatives into pyrimido[5,4-b]indol-4(5H)-ones.
Reaction Optimization
Key parameters influencing yield include:
- Catalyst loading : 5 mol% FeCl₃ achieves optimal turnover
- Temperature : 80°C balances reaction rate and decomposition risks
- Solvent : DMF enables solubility of polar intermediates
Table 1 : Fe-catalyzed synthesis optimization data
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst (mol%) | 2–10 | 5 | 38% → 72% |
| Reaction time (h) | 12–48 | 24 | 52% → 68% |
| Temperature (°C) | 60–100 | 80 | 61% → 72% |
This method produces the unsubstituted core in 72% yield, requiring subsequent functionalization to introduce the ethylthio and methyl groups.
Multi-Step Synthesis from 2-Aminobenzonitrile
Sequential Bond Formation
The longest-established route involves six discrete transformations (Scheme 1):
- Alkylation : 2-Aminobenzonitrile + ethyl bromoacetate → ethyl 2-((2-cyanophenyl)amino)acetate (83%)
- Cyclization : Base-mediated indole ring closure (KOH/EtOH, 68%)
- Thioureation : Phenylisothiocyanate coupling (refluxing EtOH, 91%)
- Pyrimidine Annulation : Polyphosphoric acid at 110°C (3.5 h, 76%)
- Thiol Alkylation : Chloroacetic acid/KOH (6 h reflux, 82%)
- Ethylthio Introduction : Ethyl iodide/quaternary ammonium salt (RT, 88%)
Critical Analysis
- Advantages : Precise control over substitution pattern
- Limitations : Cumulative yield drops to 28% over six steps
- Key Intermediate : The thioureidoindole stage allows divergent functionalization
Equation 1 : Overall yield calculation
$$ \text{Yield}_{\text{total}} = 0.83 \times 0.68 \times 0.91 \times 0.76 \times 0.82 \times 0.88 = 0.28 $$
This route remains popular for small-scale medicinal chemistry applications despite its step count.
Rhodium(III)-Catalyzed C–H/N–H Annulation
Direct Coupling Strategy
A 2023 breakthrough enables single-step construction using [Cp*RhCl₂]₂ catalyst (5 mol%) with vinylene carbonate as the acetylene surrogate (Figure 2). The reaction proceeds at room temperature without external oxidants, achieving 89% yield for model substrates.
Substrate Scope Limitations
While excellent for 3,4-unsubstituted variants, introducing pre-existing ethylthio and methyl groups requires:
- N-Carbamoylindole precursors with protected thioether functions
- Directed C–H activation at the indole C5 position
Table 2 : Rhodium-catalyzed reaction performance
| Entry | Substitution Pattern | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3-H, 4-H | 89 | 98.2 |
| 2 | 3-Me, 4-H | 67 | 95.1 |
| 3 | 3-SEt, 4-H | 58 | 92.4 |
This method shows promise for late-stage diversification but currently struggles with sterically hindered substrates.
Industrial-Scale Production Considerations
Continuous Flow Adaptation
Scaling the Fe-catalyzed method presents challenges in:
- Exothermic control : Jacketed reactors maintain ≤80°C
- Catalyst recovery : Magnetic separation achieves 92% Fe reclamation
- Solvent recycling : DMF distillation purity ≥99.3% enables 5 reuse cycles
Equation 2 : Production cost model
$$ C{\text{unit}} = \frac{(C{\text{raw}} + C{\text{energy}} + C{\text{labor}})}{N{\text{batches}}} + C{\text{waste}} $$
Regulatory Compliance
Current Good Manufacturing Practice (cGMP) requirements dictate:
- Genotoxic impurity control : ≤5 ppm alkyl halides
- Residual solvent limits : DMF < 880 ppm (ICH Q3C)
- Polymorph control : 3 stable crystal forms identified
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated cyclization using Ir(ppy)₃ (2 mol%):
- Reduced reaction time : 2 h vs. 24 h thermal
- Challenges : Limited functional group tolerance
Biocatalytic Approaches
Engineered P450 enzymes demonstrate:
- Regioselective oxidation of indole precursors
- Mild conditions : pH 7.4, 37°C
- Current limitation : 14% conversion after 72 h
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Ethylthio Group
The ethylthio (-S-C₂H₅) moiety undergoes nucleophilic substitution under controlled conditions. Key findings include:
Mechanistic Insight : The reaction proceeds via an Sₙ2 pathway, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity. Steric hindrance from the methyl group at position 3 slightly reduces substitution rates compared to des-methyl analogs .
Oxidation Reactions
The ethylthio group is susceptible to oxidation, yielding sulfoxides or sulfones:
Key Observation : Sulfone derivatives exhibit improved thermal stability (Tₘ > 200°C) compared to sulfoxides (Tₘ ~ 150°C) .
Electrophilic Aromatic Substitution
The indole moiety participates in electrophilic substitution at position 5 or 7:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-pyrimidoindolone | 62% |
| Bromination | Br₂/FeBr₃, RT | 7-bromo-pyrimidoindolone | 58% |
| Sulfonation | SO₃/DMF, 100°C | 5-sulfo-pyrimidoindolone | 41% |
Regioselectivity : Electron-donating methyl and ethylthio groups direct substitution to the para position relative to the indole nitrogen .
Ring Functionalization and Cyclization
The pyrimidine ring undergoes modifications under acidic or basic conditions:
Structural Impact : Alkylation at N1 reduces planarity, altering binding affinity to enzymatic targets like PI3K .
Comparative Reactivity with Analogues
The ethylthio group’s reactivity differs from methylthio or arylthio derivatives:
| Substituent | Relative Rate (Sₙ2) | Oxidation Ease | Thermal Stability |
|---|---|---|---|
| -S-C₂H₅ (ethylthio) | 1.0 | Moderate | High |
| -S-CH₃ (methylthio) | 1.3 | High | Moderate |
| -S-Ar (arylthio) | 0.6 | Low | Low |
Trend : Bulkier substituents (e.g., arylthio) hinder nucleophilic substitution but enhance oxidative stability .
Applications De Recherche Scientifique
2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to the up-regulation of pro-apoptotic genes and the inhibition of anti-apoptotic genes . This results in the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one with analogous derivatives, focusing on structural variations, synthetic routes, and biological activities.
Core Scaffold Variations
Pyrimido[5,4-b]indole Derivatives
2-((4-Oxo-3-phenyl-5-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid (47a)
- Structural Difference : Incorporates a propyl chain at position 5 and a thioacetic acid group at position 2.
- Activity : Exhibits TLR4 agonism with improved aqueous solubility due to the carboxylic acid moiety .
- Synthesis : Prepared via base-mediated hydrolysis of tert-butyl ester precursors (e.g., compound 46c) .
N-Cyclohexyl-2-((5-dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (50)
Dibenzo[cd,f]indol-4(5H)-one Derivatives (Aristolactam Analogs)
- Compound 1 (dibenzo[cd,f]indol-4(5H)-one)
- Structural Difference : Contains a fused dibenzoindole system instead of pyrimidoindole.
- Activity : Demonstrates anti-HIV activity by inhibiting Tat-mediated viral transcription .
- Key Contrast : The absence of a pyrimidine ring reduces polarity compared to pyrimidoindoles, affecting pharmacokinetic profiles .
Substituent-Driven Functional Comparisons
Ethylthio vs. Hydroxy/Methoxy Groups
- 2-Hydroxy-5-methyl-3-phenyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (7) Structural Difference: Replaces the ethylthio group with a hydroxyl (-OH) at position 2.
3-(4-Methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Saturated vs. Aromatic Systems
Physicochemical Properties
| Property | Target Compound | Compound 7 | Compound 50 | Aristolactam 1 |
|---|---|---|---|---|
| LogP | 3.2 | 2.1 | 6.8 | 2.9 |
| Aqueous Solubility (µM) | 12 | 45 | <1 | 28 |
| Molecular Weight (Da) | 329.4 | 292.1 | 582.8 | 318.3 |
Data inferred from structural analogs and computational predictions .
Activité Biologique
2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula: C₁₃H₁₅N₃OS
- Molecular Weight: 253.35 g/mol
The presence of the ethylthio group and the pyrimidoindole core is significant in determining its biological activity.
The biological activity of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one against various pathogens. The results indicate significant inhibitory effects on both bacterial and fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |
| Escherichia coli | 0.50 μg/mL | Bactericidal |
| Candida albicans | 0.30 μg/mL | Fungicidal |
The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in MCF-7 breast cancer cells.
- Cell Viability Assay: IC₅₀ values were determined through MTT assays, revealing significant cytotoxicity.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 19.6 | Induction of apoptosis |
| HeLa | 25.0 | Cell cycle arrest at S phase |
Flow cytometry analysis confirmed the induction of early apoptosis and an increase in the percentage of cells in the S phase following treatment with the compound .
Structure-Activity Relationship (SAR)
The biological activity of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can be influenced by structural modifications. Comparative studies with similar compounds have indicated that variations in substituents can significantly alter potency and selectivity.
Comparison with Similar Compounds
| Compound Name | MIC (μg/mL) | IC₅₀ (μM) |
|---|---|---|
| 2-(methylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | 0.40 | 22.0 |
| 2-(ethylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | 0.35 | 20.0 |
These findings suggest that the ethylthio substitution enhances both antimicrobial and anticancer activities compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(ethylthio)-3-methyl-pyrimidoindol-4-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with cyclization of a pyrimidine-indole core followed by thioether linkage formation. Key steps include:
- Cyclization : Use of microwave-assisted synthesis (e.g., 110°C, DMSO:H₂O solvent system) to form the pyrimidoindole scaffold .
- Thioether coupling : Reaction of intermediates with ethyl mercaptan under basic conditions (e.g., Na₂S, CuI catalysis) .
- Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product, with yields typically 60-75% .
- Optimization : Adjusting pH (6.5–7.5), temperature (80–120°C), and catalyst loading (e.g., 10 mol% CuI) improves yield and purity .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylthio group at C2: δ ~2.5 ppm for CH₂, δ ~1.3 ppm for CH₃) .
- HRMS : Exact mass determination (e.g., calculated [M+H]⁺ = 342.12; observed = 342.10) .
- X-ray crystallography (if available): Resolves 3D conformation, confirming planarity of the pyrimidoindole core .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7) .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
- Immunomodulatory : NF-κB luciferase reporter assay to assess TLR4 agonism/antagonism .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethylthio vs. benzylthio) impact biological activity?
- SAR Insights :
| Substituent Position | Group | Activity Trend (vs. Parent Compound) |
|---|---|---|
| C2 (Thioether) | Ethylthio | Moderate TLR4 selectivity |
| C2 (Thioether) | Benzylthio | Enhanced anticancer activity |
| C3 (Methyl) | Phenyl | Improved antiviral potency |
- Mechanistic Rationale : Ethylthio groups enhance membrane permeability, while bulkier groups (e.g., benzyl) improve target binding via π-π stacking .
Q. What mechanistic studies are recommended to elucidate its mode of action in TLR4 modulation?
- Approaches :
- Competitive binding assays : Use fluorescently labeled LPS to test direct TLR4/MD-2 complex interaction .
- Molecular docking : Simulate binding poses using TLR4 crystal structures (PDB: 3FX1) to identify key residues (e.g., Arg264, Glu369) .
- Cytokine profiling : ELISA quantification of IL-6 and TNF-α in macrophage cultures to confirm downstream signaling .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Strategies :
- Prodrug design : Introduce hydrolyzable esters at the C4 carbonyl to enhance solubility .
- CYP450 inhibition assays : Test metabolic stability in liver microsomes; methyl or halogen substituents reduce oxidation .
- LogP adjustment : Replace ethylthio with polar groups (e.g., sulfoxide) to lower LogP from ~3.2 to <2.5 .
Data Contradictions and Resolution
Q. Discrepancies in reported anticancer activity across studies: How to address them?
- Analysis :
- Source 1 : Reports IC₅₀ = 8.2 µM (HeLa) .
- Source 10 : IC₅₀ = 15.4 µM (HeLa) due to differing assay conditions (e.g., 48 vs. 72 hr exposure).
- Resolution : Standardize protocols (e.g., 72 hr incubation, 10% FBS media) and validate with positive controls (e.g., doxorubicin) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
